molecular formula C12H15FN2O4 B13508265 tert-Butyl (2-fluoro-4-nitrobenzyl)carbamate

tert-Butyl (2-fluoro-4-nitrobenzyl)carbamate

Cat. No.: B13508265
M. Wt: 270.26 g/mol
InChI Key: WPLJIVDZVZBSHI-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-fluoro-4-nitrophenyl)methyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is characterized by the presence of a tert-butyl group, a fluoro-substituted nitrophenyl group, and a carbamate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2-fluoro-4-nitrophenyl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with N-[(2-fluoro-4-nitrophenyl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are generally mild, and the product is obtained in good yield.

Industrial Production Methods

Industrial production of carbamates often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is becoming increasingly important in industrial settings to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2-fluoro-4-nitrophenyl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-[(2-fluoro-4-nitrophenyl)methyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-fluoro-4-nitrophenyl)methyl]carbamate involves the cleavage of the carbamate group under acidic or basic conditions to release the active amine. The released amine can then interact with its molecular targets, such as enzymes or receptors, to exert its effects . The fluoro and nitro groups can also participate in various interactions, enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(2-fluoro-4-nitrophenyl)methyl]carbamate is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H15FN2O4

Molecular Weight

270.26 g/mol

IUPAC Name

tert-butyl N-[(2-fluoro-4-nitrophenyl)methyl]carbamate

InChI

InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(16)14-7-8-4-5-9(15(17)18)6-10(8)13/h4-6H,7H2,1-3H3,(H,14,16)

InChI Key

WPLJIVDZVZBSHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

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